molecular formula C18H14Cl2FN3OS B2647303 (2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897472-15-0

(2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2647303
CAS RN: 897472-15-0
M. Wt: 410.29
InChI Key: YGXBLSJLCXCEAW-UHFFFAOYSA-N
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Description

EFM-19 is a chemical compound that has gained significant attention in both scientific research and the pharmaceutical industry. It has a molecular weight of 410.29.


Synthesis Analysis

The synthesis of similar compounds involves the use of thiazole ring, which is a heterocyclic organic compound . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Patel, Agravat, and Shaikh (2011) described the synthesis of compounds structurally related to (2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, demonstrating variable and modest antimicrobial activity against bacteria and fungi. Their research detailed the synthesis of amide derivatives through condensation processes, establishing the compound structures based on elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).

Structure and Antiproliferative Activity

  • Prasad et al. (2018) synthesized a compound with a structural similarity to this compound and explored its structure using various spectral methods. The compound demonstrated antiproliferative activity, and the study's structural analysis highlighted the conformational details and stability of the molecule (Prasad et al., 2018).

Antipsychotic Potential

  • Raviña et al. (2000) explored the synthesis of conformationally restricted butyrophenones, including derivatives structurally related to the given compound, assessing their potential as antipsychotic agents. The study involved evaluating their affinity for dopamine and serotonin receptors, revealing insights into their potency and selectivity, suggesting effectiveness as antipsychotic drugs (Raviña et al., 2000).

Electrochemical Studies

  • Srinivasu et al. (1999) conducted electrochemical studies on compounds similar to this compound, discussing the reduction mechanisms and the influence of resonance isomerism and intramolecular hydrogen bonding on the electrochemistry of these compounds (Srinivasu et al., 1999).

Synthesis and Biological Activities

  • Mhaske et al. (2014) synthesized a series of derivatives related to the compound of interest and evaluated their in vitro antibacterial activity. The study provided insights into the antimicrobial potential of these compounds (Mhaske et al., 2014).

Mechanism of Action

The anti-inflammatory activity of the NSAIDs is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Future Directions

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . This suggests that EFM-19 and its derivatives could have potential applications in various fields of medicine in the future.

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3OS/c19-11-1-3-13(14(20)9-11)17(25)23-5-7-24(8-6-23)18-22-15-4-2-12(21)10-16(15)26-18/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXBLSJLCXCEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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